molecular formula C17H23N7O2S2 B2523029 3-methyl-7-{2-methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl}-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 872627-91-3

3-methyl-7-{2-methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl}-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2523029
CAS No.: 872627-91-3
M. Wt: 421.54
InChI Key: OFIBYDBFCPUWLS-UHFFFAOYSA-N
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Description

3-methyl-7-{2-methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl}-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structural features, including a thiadiazole ring, a pyrrolidine ring, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-{2-methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl}-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring, the introduction of the pyrrolidine moiety, and the construction of the purine core. Common reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of large-scale reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-{2-methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl}-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrrolidine or purine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the purine or pyrrolidine rings.

Scientific Research Applications

3-methyl-7-{2-methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl}-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor of specific enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 3-methyl-7-{2-methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl}-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in chocolate, with mild stimulant effects.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

3-methyl-7-{2-methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl}-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its combination of structural features, including the thiadiazole and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-methyl-7-[2-methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O2S2/c1-10(9-27-17-21-20-11(2)28-17)8-24-12-13(22(3)16(26)19-14(12)25)18-15(24)23-6-4-5-7-23/h10H,4-9H2,1-3H3,(H,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIBYDBFCPUWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(C)CN2C3=C(N=C2N4CCCC4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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